molecular formula C12H9F2NO B172226 4-(1H-Imidazol-2-yl)aniline hydrochloride CAS No. 1261269-05-9

4-(1H-Imidazol-2-yl)aniline hydrochloride

Cat. No.: B172226
CAS No.: 1261269-05-9
M. Wt: 221.20 g/mol
InChI Key: XWMFBRJXXPVFIG-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted anilines with imidazole derivatives. One common method includes the reaction of 4-nitroaniline with imidazole under reducing conditions to form the desired product . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, which can exhibit unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[6-(2,4-difluorophenyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMFBRJXXPVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647054
Record name [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-05-9
Record name [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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